molecular formula C21H25N5O2S B6548970 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one CAS No. 847390-99-2

2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6548970
CAS No.: 847390-99-2
M. Wt: 411.5 g/mol
InChI Key: FPYVHDFSEVMWKP-UHFFFAOYSA-N
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Description

2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.17289623 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

SR-01000907654, also known as SR-9009 , is a REV-ERB agonist . The primary targets of this compound are the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in maintaining the body’s circadian rhythms, or internal 24-hour biological clock . They also regulate gene expression and physiological rhythms .

Mode of Action

SR-01000907654 interacts with its targets by acting as a Rev-ErbA agonist . It mimics the effects of androgens on specific tissues . This compound modulates normal metabolism processes and energy utilization in the body . It also acts as a receptor for heme which stimulates its interaction with the NCOR1/HDAC3 corepressor complex, enhancing transcriptional repression .

Biochemical Pathways

The activation of REV-ERB proteins by SR-01000907654 influences various biochemical pathways. These proteins are involved in regulating cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses . They also regulate genes involved in metabolic functions, including lipid and bile acid metabolism, adipogenesis, gluconeogenesis, and the macrophage inflammatory response .

Result of Action

The activation of REV-ERB proteins by SR-01000907654 has a significant impact on the body’s metabolic processes. It can lead to changes in lipid and bile acid metabolism, adipogenesis, and gluconeogenesis . This compound has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

Biological Activity

The compound 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one , often referred to as a triazole derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure features a triazole ring, a morpholine moiety, and a pyrrol moiety, which are known for contributing to diverse biological activities. The molecular formula is C15H20N4SC_{15}H_{20}N_{4}S with a molecular weight of approximately 304.41 g/mol.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one in focus demonstrate moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
Compound AE. coliModerate
Compound BKlebsiella pneumoniaeGood
Compound CStaphylococcus aureusModerate
Target CompoundCandida albicansGood

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that certain compounds can induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways associated with cell proliferation .

Case Study: Anticancer Effects

A study evaluated the effect of a related triazole compound on human cancer cell lines. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM, showcasing an IC50 value comparable to established anticancer agents .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in nucleic acid synthesis.
  • Interference with Cell Membrane Integrity : Some studies suggest that these compounds disrupt microbial cell membranes, leading to cell lysis.
  • Apoptosis Induction in Cancer Cells : The presence of morpholine and triazole moieties may facilitate interactions with cellular targets leading to programmed cell death.

Properties

IUPAC Name

2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-16-5-7-17(8-6-16)26-19(14-18-4-3-9-24(18)2)22-23-21(26)29-15-20(27)25-10-12-28-13-11-25/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYVHDFSEVMWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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